molecular formula C28H22N4Na2O8S2 B14498694 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt CAS No. 65036-69-3

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt

Cat. No.: B14498694
CAS No.: 65036-69-3
M. Wt: 652.6 g/mol
InChI Key: BIDQMYJLSAMNRO-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt is a complex organic compound known for its vibrant color properties. . This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt involves a multi-step process. The primary steps include the diazotization of aniline derivatives followed by coupling with aromatic compounds. The reaction conditions typically involve acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reactions .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the continuous addition of reactants and removal of by-products to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and π-π interactions with aromatic residues in proteins and other biomolecules. This binding can alter the structure and function of the target molecules, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt is unique due to its specific combination of methoxy and azo groups, which impart distinct color properties and reactivity. This makes it particularly valuable in applications requiring precise colorimetric properties .

Properties

CAS No.

65036-69-3

Molecular Formula

C28H22N4Na2O8S2

Molecular Weight

652.6 g/mol

IUPAC Name

disodium;5-[(4-methoxyphenyl)diazenyl]-2-[2-[4-[(4-methoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C28H24N4O8S2.2Na/c1-39-25-13-9-21(10-14-25)29-31-23-7-5-19(27(17-23)41(33,34)35)3-4-20-6-8-24(18-28(20)42(36,37)38)32-30-22-11-15-26(40-2)16-12-22;;/h3-18H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

BIDQMYJLSAMNRO-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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